AZD5305 - 2589531-76-8

AZD5305

Catalog Number: EVT-8312372
CAS Number: 2589531-76-8
Molecular Formula: C22H26N6O2
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Saruparib is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), with potential chemo/radiosensitizing and antineoplastic activities. Upon administration, saruparib selectively targets and binds to PARP and prevents PARP-mediated DNA repair of single-strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks and promotes genomic instability and eventually leads to apoptosis. This may enhance the cytotoxicity of DNA-damaging agents. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks. The PARP-mediated repair pathway is dysregulated in a variety of cancer cell types.
Source and Classification

AZD5305 is classified as a selective inhibitor of PARP1, with significant implications for cancer therapy. It is part of a broader category of drugs known as PARP inhibitors, which are crucial in treating cancers characterized by DNA repair deficiencies. Its development is motivated by the need for more effective treatments that can overcome resistance seen with traditional therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD5305 involves several key steps that focus on achieving high selectivity for PARP1 over PARP2. The compound was developed through structure-activity relationship studies that optimized its pharmacological properties. Initial synthetic routes included various chemical reactions to construct the core naphthyridine structure, followed by modifications to enhance selectivity and potency against PARP1.

The synthesis typically employs techniques such as:

  • Refluxing: To facilitate the formation of key intermediates.
  • Chromatography: For purification of the final product.
  • NMR and Mass Spectrometry: For structural confirmation and purity assessment.

The final product has been characterized to ensure its efficacy as a selective inhibitor .

Molecular Structure Analysis

Structure and Data

AZD5305 has a molecular formula of C22H26N6O2C_{22}H_{26}N_{6}O_{2} and a molecular weight of approximately 406.5 g/mol . The structural features include:

  • A naphthyridine core that contributes to its binding affinity.
  • Functional groups that enhance its interaction with PARP1.

The compound exhibits a 500-fold selectivity for PARP1 over PARP2, which is critical for reducing potential side effects associated with broader inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

AZD5305 functions primarily through the inhibition of PARP1, leading to the trapping of the enzyme at sites of DNA damage. This mechanism results in increased replication stress and subsequent cell death in tumor cells with homologous recombination deficiencies. Key reactions include:

  • PARylation Inhibition: AZD5305 effectively inhibits the poly(ADP-ribosyl)ation process mediated by PARP1.
  • DNA Trapping: The compound forms stable complexes with DNA at sites of damage, preventing effective DNA repair.

These reactions contribute to its anticancer properties by exploiting the vulnerabilities of cancer cells deficient in DNA repair mechanisms .

Mechanism of Action

Process and Data

The mechanism of action for AZD5305 involves:

  • Selective Inhibition: By selectively inhibiting PARP1, AZD5305 disrupts the repair of single-strand breaks in DNA.
  • Induction of Synthetic Lethality: In cells lacking functional homologous recombination pathways (such as those with BRCA mutations), the inhibition leads to cell death due to accumulated DNA damage.

Preclinical studies have shown that AZD5305 induces significant replication stress compared to first-generation inhibitors, enhancing its efficacy against resistant cancer types .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD5305 exhibits several notable physical and chemical properties:

  • Solubility: It has favorable solubility characteristics that facilitate its administration in clinical settings.
  • Stability: The compound demonstrates stability under physiological conditions, which is crucial for maintaining therapeutic efficacy.

The favorable pharmacokinetic profile includes minimal hematologic toxicity observed in preclinical models, distinguishing it from earlier generation PARP inhibitors .

Applications

Scientific Uses

AZD5305 is primarily investigated for its potential applications in oncology. Its use is supported by:

  • Clinical Trials: Currently undergoing Phase I/IIa trials (NCT04644068) to evaluate its safety and efficacy in patients with advanced cancers harboring specific genetic mutations .
  • Combination Therapies: Research indicates that AZD5305 may be effectively combined with other agents like ATR inhibitors or chemotherapy agents to enhance therapeutic outcomes.

The compound's ability to overcome resistance mechanisms associated with traditional therapies positions it as a promising candidate for future cancer treatment paradigms .

Introduction to PARP Inhibition and the Rationale for PARP1 Selectivity

Overview of Poly(ADP-ribose) Polymerase Family Enzymes in DNA Damage Repair Mechanisms

Poly(ADP-ribose) polymerase enzymes are critical components of the DNA damage response network, with Poly(ADP-ribose) polymerase 1 serving as the primary sensor and responder to single-strand breaks. Upon DNA damage detection, Poly(ADP-ribose) polymerase 1 catalyzes poly(ADP-ribosyl)ation, a post-translational modification that recruits repair factors like X-ray repair cross-complementing protein 1 to facilitate base excision repair [1] [7]. This process is vital for maintaining genomic integrity, particularly during DNA replication where unresolved single-strand breaks can degenerate into double-strand breaks. Poly(ADP-ribose) polymerase 2 shares partial functional redundancy with Poly(ADP-ribose) polymerase 1 in base excision repair but exhibits distinct biological roles, including stabilization of replication forks through Fbh1-dependent regulation of Rad51 [7]. Crucially, Poly(ADP-ribose) polymerase 1 accounts for approximately 80-95% of cellular poly(ADP-ribose) polymerase activity, while Poly(ADP-ribose) polymerase 2 contributes only 5-20% [4]. This hierarchical importance positions Poly(ADP-ribose) polymerase 1 as the dominant effector in DNA repair pathways.

Table 1: Functional Roles of Poly(ADP-ribose) polymerase 1 and Poly(ADP-ribose) polymerase 2 in DNA Repair

EnzymePrimary Repair FunctionContribution to Total Cellular PARylationKey Redundant Functions
Poly(ADP-ribose) polymerase 1Primary sensor of single-strand breaks; Base excision repair initiation80-95%BER/SSBR with Poly(ADP-ribose) polymerase 2
Poly(ADP-ribose) polymerase 2Replication fork stabilization; Backup BER functions5-20%BER/SSBR with Poly(ADP-ribose) polymerase 1

Limitations of First-Generation Poly(ADP-ribose) polymerase 1/Poly(ADP-ribose) polymerase 2 Inhibitors in Clinical Oncology

First-generation Poly(ADP-ribose) polymerase inhibitors (e.g., olaparib, niraparib) exhibit dual inhibition of Poly(ADP-ribose) polymerase 1 and Poly(ADP-ribose) polymerase 2, leading to clinically significant limitations. Mechanistically, while Poly(ADP-ribose) polymerase 1 inhibition drives synthetic lethality in homologous recombination repair-deficient tumors, concomitant Poly(ADP-ribose) polymerase 2 inhibition contributes substantially to hematological toxicities. This occurs because Poly(ADP-ribose) polymerase 2 plays an essential role in hematopoietic stem/progenitor cell survival, and its inhibition disrupts erythropoiesis [1] [4] [7]. Clinically, this manifests as anemia (40% incidence), neutropenia (23%), and thrombocytopenia, often necessitating dose reductions or treatment discontinuation [1] [5].

Beyond toxicity, first-generation inhibitors face therapeutic challenges from acquired resistance. Resistance mechanisms frequently involve restoration of homologous recombination functionality through reversion mutations in Breast Cancer Gene 1/Breast Cancer Gene 2 or acquisition of hypomorphic Breast Cancer Gene 1 variants [1] [5]. Additionally, reduced Poly(ADP-ribose) polymerase trapping at DNA damage sites and enhanced drug efflux mechanisms diminish clinical efficacy. Patient-derived xenograft models reveal a preclinical complete response rate of only 37% with olaparib, underscoring the need for more effective therapeutic strategies [1]. The dual inhibition profile also limits combination potential with myelosuppressive chemotherapy due to overlapping hematological toxicities, restricting their application in broader therapeutic contexts [4] [5].

Hypothesis-Driven Development of AZD5305 as a Next-Generation Poly(ADP-ribose) polymerase 1-Selective Inhibitor

The development of AZD5305 (saruparib) emerged from the fundamental hypothesis that selective Poly(ADP-ribose) polymerase 1 inhibition and trapping would retain robust antitumor efficacy while minimizing hematological toxicity associated with Poly(ADP-ribose) polymerase 2 inhibition. This premise was grounded in two key observations: (1) Synthetic lethality in homologous recombination repair-deficient cells is mediated exclusively through Poly(ADP-ribose) polymerase 1 trapping, not Poly(ADP-ribose) polymerase 2 inhibition [1] [4] [7], and (2) Poly(ADP-ribose) polymerase 2 deficiency in murine models causes hematopoietic defects, implicating it in hematological toxicity [4] [7].

AZD5305 was engineered as a highly potent and selective inhibitor with 500-fold greater affinity for Poly(ADP-ribose) polymerase 1 over Poly(ADP-ribose) polymerase 2 [2] [4]. Biochemically, it achieves half-maximal inhibitory concentration values of 0.002 µM against Poly(ADP-ribose) polymerase 1 versus 1.000 µM against Poly(ADP-ribose) polymerase 2, demonstrating exceptional selectivity [4]. Mechanistically, AZD5305 induces robust Poly(ADP-ribose) polymerase 1-DNA trapping and catalytic inhibition, triggering synthetic lethality specifically in homologous recombination repair-deficient cells while sparing homologous recombination repair-proficient cells [2] [4]. Preclinically, AZD5305 monotherapy (≥0.1 mg/kg daily) produced deeper and more durable tumor regressions than olaparib (100 mg/kg daily) in Breast Cancer Gene 1/2-mutant xenografts [4].

Table 2: Preclinical Efficacy Comparison of AZD5305 vs. First-Generation Poly(ADP-ribose) polymerase Inhibitors

ParameterAZD5305OlaparibExperimental Context
Preclinical Complete Response Rate75%37%Patient-derived xenograft models (n=13) [1]
Median Progression-Free Survival>386 days90 daysPatient-derived xenograft models [1]
Selectivity (PARP1 vs. PARP2)500-fold<10-foldBiochemical assays [2] [4]
Replication Stress InductionSignificantly HigherLowerγH2AX and RAD51 foci formation [1]

The enhanced efficacy profile stems from AZD5305's ability to induce greater replication stress and genomic instability than first-generation inhibitors. In patient-derived xenograft models, AZD5305-treated tumors exhibited elevated markers of replication catastrophe, including increased γH2AX foci and reduced Rad51 foci formation [1]. Furthermore, its selectivity enables combination strategies previously limited by hematological toxicity. When combined with carboplatin or the Ataxia Telangiectasia and Rad3 Related inhibitor ceralasertib, AZD5305 elicited profound and durable responses in 3/6 and 5/5 olaparib-resistant patient-derived xenograft models, respectively [1]. These findings validate the therapeutic hypothesis that Poly(ADP-ribose) polymerase 1-selective inhibition achieves superior antitumor activity while expanding the therapeutic window through reduced off-target effects on Poly(ADP-ribose) polymerase 2 [1] [3] [4].

The molecular basis for AZD5305's efficacy relates to its dual mechanism of action: catalytic inhibition prevents poly(ADP-ribose) polymerase 1 auto-PARylation and release from DNA breaks, while allosteric trapping prolongs chromatin retention. Live-cell imaging studies demonstrate that stronger poly(ADP-ribose) polymerase 1 retention directly correlates with delayed downstream repair events and increased cytotoxicity [8]. This unified mechanism—combining catalytic and allosteric effects—explains AZD5305's superior preclinical activity compared to less selective inhibitors [8].

Properties

CAS Number

2589531-76-8

Product Name

AZD5305

IUPAC Name

5-[4-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide

Molecular Formula

C22H26N6O2

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C22H26N6O2/c1-3-16-11-19-20(26-21(16)29)10-15(12-24-19)14-27-6-8-28(9-7-27)17-4-5-18(25-13-17)22(30)23-2/h4-5,10-13H,3,6-9,14H2,1-2H3,(H,23,30)(H,26,29)

InChI Key

WQAVGRAETZEADU-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C(C=N2)CN3CCN(CC3)C4=CN=C(C=C4)C(=O)NC)NC1=O

Canonical SMILES

CCC1=CC2=C(C=C(C=N2)CN3CCN(CC3)C4=CN=C(C=C4)C(=O)NC)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.